
PKI-166
概要
説明
PKI-166は、上皮成長因子受容体チロシンキナーゼの阻害剤として作用する低分子薬です。 これは当初、ノバルティスファーマAGによって開発され、特に上皮成長因子受容体とHER2/neuを介したシグナル伝達経路の活性化に関連するさまざまな種類の癌の治療において潜在的な可能性を示しています .
科学的研究の応用
Chemistry: PKI-166 serves as a model compound for studying the inhibition of epidermal growth factor receptor tyrosine kinase.
Biology: It is used to investigate the role of epidermal growth factor receptor signaling in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: this compound has shown promise in the treatment of cancers, particularly those that are epidermal growth factor receptor-dependent. .
作用機序
PKI-166は、上皮成長因子受容体のチロシンキナーゼ活性を阻害することでその効果を発揮します。この阻害は、受容体の自己リン酸化を防ぎ、細胞増殖、生存、および移動に不可欠な下流のシグナル伝達経路をブロックします。 This compoundの主要な分子標的は、上皮成長因子受容体とHER2/neu受容体です .
類似の化合物との比較
This compoundは、上皮成長因子受容体とHER2/neu受容体の両方を二重に阻害するという点でユニークです。類似の化合物には以下が含まれます。
ゲフィチニブ: 別の上皮成長因子受容体阻害剤ですが、化学構造が異なります。
エルロチニブ: ゲフィチニブに似ていますが、上皮成長因子受容体を標的としていますが、薬物動態が異なります。
ラパチニブ: This compoundと同様に、上皮成長因子受容体とHER2/neuの両方を阻害しますが、作用機序と臨床プロファイルが異なります
This compoundは、上皮成長因子受容体とHER2/neuの両方を強力に阻害するため、上皮成長因子受容体に依存する癌の研究と治療において貴重な化合物です。
生化学分析
Biochemical Properties
PKI-166 interacts with the EGFR, a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival . By inhibiting the tyrosine kinase activity of EGFR, this compound can block these signaling pathways, thereby inhibiting the growth and metastasis of cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit EGFR autophosphorylation in a dose-dependent manner in human pancreatic cancer cells . Furthermore, it can enhance the cytotoxicity of cells when used in combination with other drugs like Gemcitabine .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the intracellular kinase domain of EGFR, thereby inhibiting its activity . This inhibition prevents the phosphorylation of EGFR, which is a key step in the activation of downstream signaling pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent antiproliferative activity in several EGFR-dependent tumor models following oral administration
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving hypertensive chronic kidney disease model rats, this compound was administered at different doses, and it was found that higher doses of this compound resulted in a significant attenuation of hypertension progression .
準備方法
PKI-166の合成には、ピロロ[2,3-d]ピリミジン構造のコアを調製することから始まるいくつかのステップが含まれます。合成ルートには通常、次のステップが含まれます。
ピロロ[2,3-d]ピリミジンコアの形成: これは、適切な前駆体を制御された条件下で環化させることを含みます。
置換反応: 置換反応によるフェニル基とヒドロキシフェニル基の導入。
This compoundの工業生産方法は、これらの合成ルートをスケールアップし、同時に一貫性、純度、収率を確保することを伴います。これは通常、反応条件の最適化、溶媒の選択、および精製技術を必要とします。
化学反応の分析
PKI-166は、次のようないくつかのタイプの化学反応を起こします。
酸化: this compoundは、特にフェニル基とヒドロキシフェニル基で酸化反応を起こす可能性があります。
還元: 還元反応は、ピロロ[2,3-d]ピリミジンコアを修飾するために使用できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究アプリケーション
類似化合物との比較
PKI-166 is unique in its dual inhibition of both epidermal growth factor receptor and HER2/neu receptors. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor, but with a different chemical structure.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor but has distinct pharmacokinetic properties.
Lapatinib: Inhibits both epidermal growth factor receptor and HER2/neu, similar to this compound, but with a different mechanism of action and clinical profile
This compound stands out due to its potent inhibition of both epidermal growth factor receptor and HER2/neu, making it a valuable compound in the study and treatment of epidermal growth factor receptor-dependent cancers.
生物活性
PKI-166 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily targeting the ErbB1 and ErbB2 receptors. It has been studied for its potential therapeutic applications in various cancers, particularly prostate and lung cancers, as well as in cardiovascular disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and relevant case studies.
Inhibition of Tyrosine Kinase Activity
This compound effectively inhibits the autophosphorylation of EGFR and ErbB2 in cancer cell lines. Research indicates that it has IC50 values of approximately 0.5 µM for ErbB1 and 5 µM for ErbB2, demonstrating its potency in blocking receptor activation and downstream signaling pathways associated with tumor growth and metastasis .
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that this compound induces apoptosis in cancer cells through several mechanisms:
- Redox Signaling: this compound triggers reactive oxygen species (ROS) generation, leading to mitochondrial membrane depolarization and activation of the caspase cascade, which is crucial for apoptosis .
- Cell Cycle Regulation: It inhibits cyclin D1 and cyclin E expression while promoting p53 and p21 expression, resulting in cell cycle arrest .
Impact on Metastatic Properties
This compound has been observed to suppress metastatic behavior in cancer cells. It inhibits colony formation in soft agar assays and reduces matrix metalloproteinase (MMP) activity, which is essential for extracellular matrix degradation during metastasis .
Table 1: Summary of Biological Activities of this compound
Prostate Cancer Models
In a study involving human prostate cancer cell lines (LAPC4 and LNCaP), this compound was shown to block EGF-induced signaling effectively. The treatment resulted in decreased ERK1/2 activation, further supporting its role as a potent inhibitor of growth factor signaling pathways . Additionally, in vivo studies demonstrated that oral administration of this compound significantly reduced receptor phosphorylation in xenograft models .
Cardiovascular Applications
In a chronic kidney disease model induced by nephrectomy, this compound was evaluated for its cardiovascular effects. While it did not significantly alter renal damage markers, it effectively attenuated hypertension progression and maintained cardiac function comparable to lisinopril treatment. This suggests that EGFR blockade may confer cardiovascular benefits independent of renal injury .
特性
IUPAC Name |
4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJULCDUUATMC-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346629 | |
Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187724-61-4 | |
Record name | PKI 166 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187724614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 187724-61-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PKI-166 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RIE5HW38P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。